molecular formula C14H22N2O8 B3418394 1,2-Cyclohexylenedinitrilotetraacetic acid CAS No. 123333-90-4

1,2-Cyclohexylenedinitrilotetraacetic acid

Cat. No.: B3418394
CAS No.: 123333-90-4
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-UHFFFAOYSA-N
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Description

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-, commonly known as cyclohexanediaminetetraacetic acid (CDTA) or Complexon IV, is a chelating agent characterized by a cyclohexane backbone substituted with two glycine moieties, each bearing carboxymethyl groups. Its molecular formula is C₁₄H₂₂N₂O₈ (anhydrous) or C₁₄H₂₄N₂O₉ (monohydrate) . Key synonyms include DCTA, trans-1,2-cyclohexylenedinitrotetraacetic acid, and Glycine, N,N′-1,2-cyclohexanediylbis(N-(carboxymethyl)- .

CDTA is widely used in analytical chemistry, industrial processes, and biological research due to its strong metal-chelating properties, particularly for transition and alkaline earth metals. Its sodium salts (e.g., trisodium or disodium CDTA) form stable aqueous solutions .

Properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKYPQBAHLOOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22N2O8
Source PubChem
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Related CAS

15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt)
Record name Cyclohexanediamine tetraacetic acid
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DSSTOX Substance ID

DTXSID80862002
Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Molecular Weight

346.33 g/mol
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Physical Description

Tan solid; [Acros Organics MSDS]
Record name Cyclohexanediamine tetraacetic acid
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CAS No.

482-54-2, 123333-90-4
Record name 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid
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Record name Cyclohexanediamine tetraacetic acid
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Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Record name Cyclohex-1,2-ylenediaminetetra(acetic acid)
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Record name TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE
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Biological Activity

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], commonly referred to as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA), is a chelating agent with significant biological activity. Its unique structural features, including a cyclohexane backbone and multiple carboxymethyl groups, enhance its ability to bind metal ions, making it valuable in various biochemical and biomedical applications.

  • Molecular Formula : C14H22N2O8
  • Molecular Weight : 346.336 g/mol
  • LogP Value : -0.100 (indicating hydrophilicity)

The compound contains four carboxylic acid groups that facilitate strong interactions with metal ions, crucial for various biological processes and applications in research.

Chelation Properties

The primary biological activity of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stems from its chelation properties. It effectively binds essential metal ions such as zinc and iron, which are critical for numerous enzymatic reactions and metabolic pathways. By modulating the bioavailability of these metals, the compound can influence biological systems significantly.

Table 1: Chelation Properties of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]

Metal IonBinding AffinityBiological Relevance
ZincHighEnzyme cofactor
IronModerateOxygen transport
CopperModerateElectron transport

Applications in Biomedical Research

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] has been explored for various applications in biomedical research:

  • Metal Toxicity Reduction : The compound's ability to bind toxic metals can help mitigate their harmful effects in biological environments.
  • Drug Design : Its chelation properties allow for the development of novel drug formulations targeting metal-dependent enzymes.
  • Imaging Agents : The compound's stability and solubility make it suitable for use as a contrast agent in medical imaging.

Study 1: Modulation of Metal Bioavailability

In a study examining the effects of trans-CDTA on zinc bioavailability in human cell lines, researchers found that the compound significantly increased zinc uptake. This was attributed to its chelation properties that enhance zinc solubility in biological fluids. The findings suggest potential therapeutic applications for conditions related to zinc deficiency.

Study 2: Reducing Metal Toxicity

A study conducted on rats demonstrated that administration of trans-CDTA reduced lead toxicity by facilitating lead excretion through chelation. The LD50 for intraperitoneal administration was found to be 413 mg/kg, indicating a moderate level of toxicity but highlighting its potential as a detoxifying agent in heavy metal poisoning scenarios.

Synthesis Methods

The synthesis of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can be achieved through various chemical methods optimized for yield and purity. Common approaches include:

  • Direct Alkylation : Involves reacting glycine derivatives with cyclohexane-based reagents.
  • Multi-step Synthesis : Combining several reactions to build the complex structure systematically.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Chelating Agents

Compound NameCAS NumberUnique Features
Ethylenediaminetetraacetic acid (EDTA)60-00-4Widely used for chelation therapy
Diethylenetriaminepentaacetic acid (DTPA)67-43-6Stronger chelator for a broader range of metals
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]123333-90-4Unique cyclohexane structure enhances selectivity

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stands out due to its enhanced stability and solubility compared to other chelators. Its specific configuration allows for selective binding and versatility in various applications not fully addressed by other agents.

Scientific Research Applications

Chelation Properties

One of the primary applications of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is its role as a chelating agent . Chelators are substances that can bind metal ions to form stable complexes. This property is crucial in several areas:

  • Biomedical Research : Acts as a chelator for essential metal ions like zinc and iron, influencing enzymatic processes and metabolic pathways. It can help control metal ion concentrations in biological systems and reduce metal toxicity.
  • Environmental Science : Used for separating and purifying metals from environmental samples. Its ability to bind heavy metals makes it valuable for remediation efforts.

Case Study 1: Metal Ion Modulation

Research has demonstrated that Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can modulate the bioavailability of essential metals in biological systems. For instance, studies have shown its effectiveness in enhancing zinc uptake in cellular models, which is critical for numerous enzymatic functions.

Case Study 2: Biomedical Imaging

The compound has been investigated as a potential contrast agent in medical imaging due to its ability to form stable complexes with paramagnetic metal ions like gadolinium. This application could improve the sensitivity and specificity of imaging techniques such as MRI.

Chemical Reactions Analysis

Complexation Reactions with Metal Ions

CDTA primarily reacts with metal ions to form stable, water-soluble complexes. Its four carboxylate groups and two nitrogen atoms act as coordination sites, creating octadentate complexes.

Metal IonReaction ConditionsComplex Stability Constant (log K)Applications
Fe³⁺pH 2–6~28.6Iron sequestration in biochemistry
Cu²⁺pH 4–8~22.3Catalysis and corrosion inhibition
Ca²⁺pH 7–10~12.5Calcium buffering in biological studies
Mg²⁺Neutral pH~10.2Enzyme activity modulation

The cyclohexane ring introduces steric effects, enhancing selectivity for larger metal ions like lanthanides compared to EDTA .

Acid-Base Reactions

CDTA’s carboxylic acid groups undergo deprotonation in aqueous solutions, forming salts:
CDTA-H4+3NaOHCDTA-Na3+3H2O\text{CDTA-H}_4 + 3\text{NaOH} \rightarrow \text{CDTA-Na}_3 + 3\text{H}_2\text{O}
The trisodium salt (CAS 36679-96-6) is water-soluble and used in buffer systems to maintain metal-free conditions . Deprotonation occurs stepwise, with pKa values ranging from 2.1 (first carboxyl) to 10.5 (amine groups) .

Substitution and Functionalization Reactions

CDTA participates in substitution reactions at its amine or carboxylate sites:

  • Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives under basic conditions .

  • Esterification : Carboxylic acids react with alcohols (e.g., methanol) in acidic media to yield esters, though steric hindrance limits reactivity .

Biochemical Interactions

CDTA modulates metal-dependent enzymatic processes by sequestering essential cofactors:

  • Zinc finger proteins : Chelates Zn²⁺, disrupting DNA-binding activity in transcription factors .

  • Metalloproteases : Inhibits matrix metalloproteinases (MMPs) by removing catalytic Zn²⁺, reducing collagen degradation .

Degradation and Stability

Under oxidative conditions (e.g., H₂O₂, UV light), CDTA degrades via cleavage of the cyclohexane ring or decarboxylation. Degradation products include glycine derivatives and cyclohexane fragments, which are less effective chelators .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity with Fe³⁺ (log K)
CDTACyclohexane backbone28.6
EDTAEthylene diamine backbone25.1
DTPAAdditional carboxylate group28.6

CDTA’s rigid cyclohexane structure improves selectivity for transition metals over alkaline earth metals compared to EDTA .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Chelating Agents
Compound Backbone Structure Key Functional Groups CAS Number Molecular Formula
CDTA Cyclohexane (1,2-diamine) Four carboxylate groups 482-54-2 C₁₄H₂₂N₂O₈
EDTA Ethylene (1,2-diamine) Four carboxylate groups 60-00-4 C₁₀H₁₆N₂O₈
EDDA Ethylene (1,2-diamine) Two carboxylate groups 5657-17-0 C₆H₁₂N₂O₄
BAPTA Aromatic (benzoxathiol) Four carboxylate groups 1611-35-4 C₂₂H₂₄N₂O₁₀
PDTA Propylene (1,2-diamine) Four carboxylate groups Not listed C₁₀H₁₆N₂O₈

Key Observations :

  • CDTA has a rigid cyclohexane backbone, enhancing steric selectivity for larger metal ions (e.g., lanthanides) compared to EDTA’s flexible ethylene backbone .
  • EDDA (ethylenediamine-N,N'-diacetic acid) has fewer carboxylate groups, reducing its chelation capacity relative to CDTA or EDTA .
  • BAPTA incorporates aromatic rings, making it ideal for calcium chelation in biological systems .

Stability Constants and Metal Affinity

Table 2: Stability Constants (log K) for Selected Metal Complexes
Metal Ion CDTA EDTA BAPTA
Ca²⁺ 12.3 10.7 6.9
Fe³⁺ 28.0 25.1
Mg²⁺ 9.5 8.7
Cu²⁺ 21.5 18.8

Key Findings :

  • CDTA exhibits higher stability constants for Ca²⁺ , Fe³⁺ , and Cu²⁺ compared to EDTA, attributed to its cyclohexane backbone’s preorganization for metal binding .
  • BAPTA’s lower affinity for Ca²⁺ (log K = 6.9) suits it for intracellular calcium buffering without disrupting Mg²⁺ homeostasis .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications: use PPE (lab coat, gloves, goggles), ensure local exhaust ventilation, and avoid dust formation. Respiratory protection (P95 or EU-certified respirators) is critical due to H335 (respiratory irritation). Store at room temperature under inert atmospheres to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC for purity analysis and NMR (¹H/¹³C) to confirm the cyclohexane backbone and carboxymethyl groups. IR spectroscopy can verify carboxylate (-COO⁻) and secondary amine (-NH-) functional groups. Cross-reference with CAS 1611-35-4 for spectral databases .

Q. What disposal methods are recommended for unused or contaminated material?

  • Methodological Answer : Collect waste via licensed disposal services. Avoid draining into sewers. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated packaging as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of the cyclohexane ring influence metal-chelation efficiency?

  • Methodological Answer : Compare stability constants (log K) of cis/trans isomers using potentiometric titrations with metal ions (e.g., Ca²⁺, Fe³⁺). Synthesize isomers via stereoselective routes (e.g., chiral catalysts) and analyze coordination geometry via X-ray crystallography .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conduct systematic solubility tests in buffered aqueous solutions (pH 2–12) and organic solvents (DMF, DMSO). Use dynamic light scattering (DLS) to detect aggregates. Cross-validate with thermogravimetric analysis (TGA) to rule out hydration effects .

Q. How can researchers optimize this compound’s selectivity for heavy metal ions in environmental remediation studies?

  • Methodological Answer : Perform competitive binding assays with EDTA and DTPA as controls. Use ICP-MS to quantify metal uptake (e.g., Pb²⁺, Cd²⁺) in simulated wastewater. Adjust pH and ionic strength to mimic real-world conditions .

Key Research Considerations

  • Toxicity Management : Acute toxicity (H302) necessitates strict exposure controls. Use in vitro assays (e.g., cell viability tests) to establish safe working concentrations .
  • Chelation Studies : Compare with EDTA derivatives (e.g., BAPTA) for calcium-binding kinetics in enzymatic assays. Optimize chelation efficiency via pH-dependent speciation modeling .
  • Ecological Impact : No ecotoxicity data available; assume high persistence and implement containment protocols to prevent environmental release .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Cyclohexylenedinitrilotetraacetic acid
Reactant of Route 2
1,2-Cyclohexylenedinitrilotetraacetic acid

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